molecular formula C17H19N5O4S2 B2403754 ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate CAS No. 847400-59-3

ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Cat. No.: B2403754
CAS No.: 847400-59-3
M. Wt: 421.49
InChI Key: UNTZIEYXRYBLNG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a synthetic compound that has garnered interest in various scientific domains, including medicinal chemistry and pharmacology. This compound features a complex molecular structure incorporating a benzothiazole moiety, a triazole ring, and an ethyl ester group, making it a subject of interest for its potential biochemical activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate typically involves a multi-step synthetic process. The general route may start with the synthesis of the 2-oxobenzo[d]thiazole core, followed by its functionalization and subsequent coupling with the triazole ring. Specific reaction conditions such as temperature, pH, and choice of catalysts are optimized at each step to ensure high yield and purity.

Industrial Production Methods

Industrial synthesis involves scaling up laboratory methods, ensuring cost-efficiency, and maintaining product quality. This may require continuous flow reactions, automated synthesis equipment, and stringent quality control measures. Industrial methods also emphasize environmentally friendly practices, such as solvent recycling and waste minimization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate can undergo several chemical reactions:

  • Oxidation: Potentially forming sulfoxides or sulfones.

  • Reduction: Can reduce functional groups, altering the compound's reactivity.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiazole and triazole rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like m-chloroperoxybenzoic acid for oxidation reactions, and reducing agents like sodium borohydride. Conditions vary, often involving controlled temperatures and pH to ensure reaction specificity.

Major Products Formed

Reactions can yield derivatives with altered functional groups, which are valuable for further exploration in medicinal chemistry. Examples include sulfoxides or modified esters and amides, depending on the reaction path taken.

Scientific Research Applications

  • Chemistry: Studied for its unique molecular structure and reactive sites.

  • Biology: Explored for its biological activity and potential as a bioactive molecule.

  • Medicine: Investigated for its therapeutic potential in various diseases due to its ability to interact with biological targets.

  • Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets. The benzothiazole and triazole components may bind to enzymes or receptors, influencing biological pathways. These interactions can modulate biochemical processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is unique due to its specific combination of functional groups and ring structures. Similar compounds may include other triazole derivatives or benzothiazole-based molecules, such as:

  • 4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl derivatives

  • Benzothiazole-triazole hybrids: These compounds share structural similarities but differ in their side chains and functional groups, influencing their chemical and biological properties.

This detailed breakdown highlights the complexity and potential of this compound in various scientific fields.

Properties

IUPAC Name

ethyl 2-[[2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S2/c1-3-26-15(24)8-18-14(23)10-27-16-20-19-13(21(16)2)9-22-11-6-4-5-7-12(11)28-17(22)25/h4-7H,3,8-10H2,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTZIEYXRYBLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1C)CN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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